molecular formula C16H15IO3 B2658844 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-30-3

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2658844
CAS No.: 351066-30-3
M. Wt: 382.197
InChI Key: ZQWPYYBKRKXOIR-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3 It is a derivative of benzaldehyde, featuring an iodine atom, a methoxy group, and a 4-methylbenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the 4-methylbenzyl ether group through etherification reactions. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

    Reduction: Formation of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to these targets, modulating its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
  • 3-Iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
  • 3-Iodo-5-methoxy-4-[(4-chlorobenzyl)oxy]benzaldehyde

Uniqueness

3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the specific combination of substituents on the benzaldehyde core. The presence of the iodine atom, methoxy group, and 4-methylbenzyl ether group imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPYYBKRKXOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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